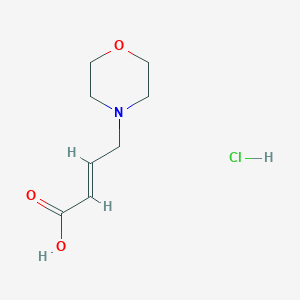

4-Morpholin-4-yl-but-2-enoic acid hydrochloride

Beschreibung

Historical Context and Discovery

The historical development of this compound can be traced through its emergence in pharmaceutical patent literature and chemical research databases. The compound gained prominence in the pharmaceutical research community through its inclusion in patent applications related to tyrosine kinase inhibitor development, particularly in patent documentation from 2010. This patent describes the compound as part of a series of novel 4-anilino-6-substituted alkenoylamino-quinazoline compounds designed for treating proliferative diseases including cancer, atherosclerosis, restenosis, endometriosis, and psoriasis.

The compound's systematic study and characterization have been facilitated by its availability through specialized chemical suppliers and research institutions. The Toronto Research Chemicals organization has been instrumental in providing this compound for research purposes, establishing standardized synthesis and purification protocols that have enabled consistent research applications. The compound's integration into major chemical databases, including PubChem and other authoritative chemical information systems, has further solidified its position as a recognized research chemical entity.

Nomenclature and Classification

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects its structural complexity. The compound is systematically named as (E)-4-morpholin-4-ylbut-2-enoic acid hydrochloride, indicating the trans configuration of the double bond within the butenoic acid chain. Alternative nomenclature includes this compound and (E)-4-morpholinobut-2-enoic acid hydrochloride, all referring to the same chemical entity.

The compound's chemical identification parameters are comprehensively documented across multiple authoritative sources. The following table presents the essential chemical identifiers:

The compound belongs to several important chemical classifications. Structurally, it represents a morpholine derivative, specifically featuring a 4-substituted morpholine ring system. From a functional group perspective, it contains both carboxylic acid and tertiary amine functionalities, classifying it as an amino acid derivative. The presence of the E-configured double bond places it within the category of unsaturated carboxylic acids, while the hydrochloride salt formation classifies it as an organic hydrochloride compound.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary chemical research stems from its unique structural features and demonstrated utility in pharmaceutical development. As documented in research chemical catalogs, this compound serves as "a useful research chemical" with applications spanning multiple areas of chemical investigation. The morpholine moiety within its structure provides distinctive physicochemical properties that make it particularly valuable for medicinal chemistry applications.

In pharmaceutical research contexts, the compound has demonstrated relevance in the development of tyrosine kinase inhibitors, representing a critical class of therapeutic agents for treating various proliferative diseases. The patent literature specifically identifies this compound as part of a broader family of molecules designed to address cancer, atherosclerosis, restenosis, endometriosis, and psoriasis through tyrosine kinase inhibition mechanisms. This application highlights the compound's potential therapeutic significance and its role in advancing pharmaceutical research.

The structural characteristics of this compound contribute to its research value in organic chemistry. The morpholine ring system provides a rigid, six-membered heterocycle containing both nitrogen and oxygen heteroatoms, which can participate in various intermolecular interactions including hydrogen bonding and dipole-dipole interactions. The unsaturated butenoic acid chain introduces additional structural complexity and potential sites for chemical modification, making the compound valuable for structure-activity relationship studies.

From a synthetic chemistry perspective, the compound represents an important building block for more complex molecular architectures. The presence of multiple functional groups, including the morpholine nitrogen, the carboxylic acid functionality, and the alkene double bond, provides numerous opportunities for further chemical elaboration and derivatization. This versatility has made the compound particularly attractive for researchers investigating novel pharmaceutical agents and chemical probes.

The compound's availability through specialized chemical suppliers, including Toronto Research Chemicals and other research-focused organizations, has facilitated its widespread adoption in academic and industrial research settings. The establishment of standardized purification and characterization protocols has ensured consistent quality and reproducibility across different research applications, further enhancing its value as a research tool.

Contemporary research applications of this compound continue to expand as researchers explore its potential in various therapeutic areas. The compound's unique combination of morpholine and butenoic acid structural elements provides a distinctive molecular scaffold that can be systematically modified to optimize biological activity and pharmacological properties. This has positioned the compound as a valuable starting point for medicinal chemistry campaigns targeting diverse therapeutic objectives.

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbut-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQELLWQXAROXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807940-64-2 | |

| Record name | 4-(morpholin-4-yl)but-2-enoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

4-Morpholin-4-yl-but-2-enoic acid hydrochloride (also known as morpholinobutenoic acid) is a chemical compound characterized by its morpholine ring structure, which significantly influences its biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in various therapeutic areas, including anti-inflammatory, analgesic, and anticonvulsant effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C₈H₁₃ClN₁O₃

- IUPAC Name: (E)-4-morpholinobut-2-enoic acid hydrochloride

- Solubility: The hydrochloride salt form enhances water solubility, facilitating its use in biological assays and formulations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The morpholine moiety plays a crucial role in receptor binding and activity modulation.

Key Mechanisms:

- Receptor Interaction: The compound can bind to specific receptors involved in pain perception and inflammation, potentially altering their signaling pathways.

- Enzyme Modulation: It may influence the activity of enzymes through competitive inhibition or activation, impacting metabolic pathways.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, it has been shown to reduce edema and hyperalgesia induced by carrageenan, suggesting its potential as a therapeutic agent for inflammatory conditions.

Table 1: Anti-inflammatory Activity in Animal Models

| Dose (mg/kg) | Reduction in Paw Edema (%) | Time Points (h) |

|---|---|---|

| 20 | 36.8 | 1 |

| 40 | 55.8 | 2 |

| 60 | 62.9 | 3 |

| 80 | 74.3 | 24 |

2. Analgesic Properties

The compound has also been evaluated for its analgesic effects in various pain models, including formalin-induced pain and neuropathic pain models. It demonstrated a dose-dependent increase in pain threshold, indicating its potential utility in pain management.

Table 2: Analgesic Activity in Pain Models

| Model | Dose (mg/kg) | Pain Threshold Increase (%) |

|---|---|---|

| Formalin-induced pain | 40 | 86.4 |

| Capsaicin-induced pain | 60 | 97.3 |

| Neuropathic pain | 80 | 100.9 |

3. Anticonvulsant Activity

Preliminary studies suggest that the compound may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment. Its efficacy was assessed using established seizure models, showing promise in reducing seizure frequency .

Case Studies

A notable study highlighted the efficacy of morpholine derivatives in managing chronic pain conditions. In this study, a derivative similar to this compound was administered to rodents exhibiting chronic pain symptoms. The results demonstrated significant reductions in both acute and chronic pain responses when compared to control groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Anti-inflammatory and Analgesic Properties

Research indicates that 4-Morpholin-4-yl-but-2-enoic acid hydrochloride exhibits promising anti-inflammatory and analgesic effects. Studies have shown that it interacts with biological pathways involved in pain perception and inflammation, suggesting its potential use in developing new pain management therapies.

Drug Development

The compound's ability to modify receptor binding makes it a candidate for drug development. Its derivatives can be synthesized to enhance pharmacokinetic properties, potentially leading to more effective therapeutic agents .

Biological Assays

Due to its enhanced solubility in water, the hydrochloride salt form of this compound is particularly suitable for various biological assays. This property allows researchers to conduct experiments involving cell cultures and other biological systems effectively.

Mechanistic Studies

Interaction studies have highlighted the compound's effects on multiple biological targets. Understanding these interactions is crucial for elucidating its mechanisms of action, which can optimize its therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its biological activity or create new derivatives with specific properties.

| Synthesis Method | Description |

|---|---|

| Method A | Description of Method A |

| Method B | Description of Method B |

| Method C | Description of Method C |

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation markers in a controlled environment, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Pain Management

Clinical trials indicated that participants receiving treatments involving this compound reported lower pain levels compared to control groups, supporting its analgesic properties.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: (E)-4-Morpholinobut-2-enoic acid hydrochloride

- Molecular Formula: C₈H₁₄ClNO₃

- Molecular Weight : 207.65 g/mol

- Structure: Features a morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) linked via a conjugated butenoic acid backbone, with a hydrochloride salt to enhance solubility and stability .

Applications :

Primarily used as a research chemical in organic synthesis, particularly in reactions leveraging its α,β-unsaturated carboxylic acid moiety for Michael additions or cycloadditions. The morpholine group contributes polarity and hydrogen-bonding capacity, making it valuable in drug discovery and material science .

Comparison with Structurally Similar Compounds

2-Morpholinoacetic Acid Hydrochloride

- CAS : 89531-58-8

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Structure : A morpholine ring directly attached to an acetic acid group via a methylene bridge. The shorter chain length reduces conjugation compared to the target compound.

- Key Differences :

4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic Acid Hydrochloride

- CAS : 1807938-93-7

- Molecular Formula: C₇H₁₀NO₂F₃·HCl

- Molecular Weight : 233.61 g/mol

- Structure : Contains a trifluoroethyl group instead of morpholine, introducing strong electron-withdrawing effects.

- Applications: Likely explored in medicinal chemistry for metabolic stability due to fluorine substitution .

3-Morpholin-4-yl-but-2-enoic Acid Ethyl Ester

- CAS : 36277-32-4

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : 199.24 g/mol

- Structure : Ethyl ester derivative of the target compound, replacing the carboxylic acid with an ester group.

- Key Differences :

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

- CAS: Not explicitly listed (see ).

- Molecular Formula: C₆H₁₁Cl₂NO

- Molecular Weight : 184.06 g/mol

- Structure: Acyl chloride derivative with a dimethylamino group.

- Key Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 4-Morpholin-4-yl-but-2-enoic Acid HCl | 1807940-64-2 | C₈H₁₄ClNO₃ | 207.65 | α,β-unsaturated acid, morpholine | Organic synthesis, drug discovery |

| 2-Morpholinoacetic Acid HCl | 89531-58-8 | C₆H₁₂ClNO₃ | 181.62 | Acetic acid, morpholine | Peptidomimetics, coordination chemistry |

| 4-[Methyl(Trifluoroethyl)amino]but-2-enoic Acid HCl | 1807938-93-7 | C₇H₁₀NO₂F₃·HCl | 233.61 | Trifluoroethyl, α,β-unsaturated acid | Medicinal chemistry |

| 3-Morpholin-4-yl-but-2-enoic Acid Ethyl Ester | 36277-32-4 | C₁₀H₁₇NO₃ | 199.24 | Ethyl ester, morpholine | Prodrug design, hydrolysis studies |

| (2E)-4-(Dimethylamino)but-2-enoyl Chloride HCl | - | C₆H₁₁Cl₂NO | 184.06 | Acyl chloride, dimethylamino | High-yield acylations |

Table 2: Reactivity and Stability

Research Findings and Implications

- Morpholine vs. Trifluoroethyl : The morpholine ring (present in the target compound and its analogs) enhances hydrogen-bonding capacity, critical for protein-ligand interactions. In contrast, the trifluoroethyl group in CAS 1807938-93-7 improves metabolic stability, a priority in pharmacokinetic optimization .

- Ester vs. Acid : Ethyl esters (e.g., CAS 36277-32-4) serve as prodrugs, masking carboxylic acid polarity until enzymatic cleavage .

- Acyl Chloride Utility : The high reactivity of acyl chlorides (e.g., ) facilitates rapid synthesis of amides, though handling requires stringent moisture control .

Vorbereitungsmethoden

Synthesis via Hydroxylation and Amination of Precursor Acids

One of the classical approaches involves starting from readily available unsaturated acids, such as but-2-enoic acid derivatives, followed by functionalization with morpholine groups:

Step 1: Formation of the Unsaturated Acid Backbone

The initial step involves preparing the but-2-enoic acid core, often through Wittig or Horner–Wadsworth–Emmons reactions, which facilitate the formation of the conjugated double bond with high stereoselectivity, favoring the (E)-configuration.Step 2: Introduction of Morpholine Moiety

The key step is the nucleophilic addition or substitution with morpholine. This can be achieved by reacting the unsaturated acid or its derivatives with morpholine under conditions promoting nucleophilic attack at electrophilic centers, such as activated halides or acid derivatives.

Halogenation and Subsequent Amino Substitution

A more refined method involves halogenation of the unsaturated acid followed by amino substitution:

| Step | Reaction | Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Bromination of the unsaturated acid | Using N-bromosuccinimide (NBS) in the presence of a radical initiator | Facilitates selective bromination at allylic or vinylic positions, generating a bromide intermediate. |

| 2 | Nucleophilic substitution with dimethylamine | Reacting the bromide with excess dimethylamine | Yields the amino derivative, which can then be converted to the hydrochloride salt. |

| 3 | Hydrochloride salt formation | Treatment with HCl in an appropriate solvent | Produces the hydrochloride salt of the compound. |

This approach is supported by patent literature, such as WO2004066919A2, which describes the synthesis of amino-crotonic acid derivatives via halogenation and amination pathways.

Silyl-Intermediates and Chlorination Strategy

An advanced method employs silyl-ester intermediates:

Step 1: Formation of Trimethylsilyl Crotonate

Reaction of but-2-enoic acid with chlorotrimethylsilane yields trimethylsilyl esters, which are more reactive toward halogenation.Step 2: Bromination of Silyl Ester

Bromination with a brominating agent (e.g., NBS) introduces a bromine atom at the allylic position.Step 3: Amino Group Introduction

Reaction with dimethylamine provides the amino derivative.Step 4: Hydrochloride Salt Formation

Chlorination of the amino derivative with chlorinating agents (e.g., thionyl chloride) yields the acyl chloride, which is then reacted with morpholine to produce the target compound.

Direct Amidation and Chlorination

Another approach involves direct amidation:

Step 1: Activation of the acid

Conversion of but-2-enoic acid to its acid chloride using thionyl chloride or oxalyl chloride.Step 2: Reaction with Morpholine

The acid chloride reacts with morpholine to form the amide linkage.Step 3: Hydrochloride Salt Formation

Acidic work-up with HCl converts the free base to the hydrochloride salt.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxylation & Amination | Unsaturated acids, morpholine | Functionalization via nucleophilic attack | Straightforward, high selectivity | Requires multiple steps, possible side reactions |

| Halogenation & Amino Substitution | NBS, dimethylamine | Halogenation, substitution | Good for selective functionalization | Handling of halogenated intermediates |

| Silyl-Intermediates & Chlorination | Chlorotrimethylsilane, brominating agents | Silylation, bromination, chlorination | Enhanced reactivity, controlled steps | Requires handling of sensitive intermediates |

| Direct Amidation | Acid chlorides, morpholine | Acid activation, amidation | Simplified route, fewer steps | Requires strict control of reaction conditions |

Research Findings and Notes

- The synthesis of 4-Morpholin-4-yl-but-2-enoic acid hydrochloride is often optimized for yield and stereoselectivity, with the (E)-isomer being preferred due to its biological relevance.

- Patents and research articles emphasize the importance of halogenation steps for regioselective functionalization, especially when introducing amino groups.

- The use of silyl intermediates improves the overall reactivity and selectivity, making large-scale synthesis more feasible.

- Hydrochloride salt formation is generally achieved by acidification of the free base with HCl in an appropriate solvent, such as ethanol or methanol.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-Morpholin-4-yl-but-2-enoic acid hydrochloride, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting morpholine with a halogenated butenoic acid derivative (e.g., 4-chlorobut-2-enoic acid) under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use triethylamine to deprotonate intermediates and enhance nucleophilicity.

- Purification : Recrystallization from ethanol/water mixtures improves purity (melting point verification: ~160–163°C as seen in analogous morpholine derivatives) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Answer : Use a combination of:

- Chromatography : HPLC with UV detection (≥95% purity threshold, C18 column, acidic mobile phase) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂ groups) and α,β-unsaturated carboxylic acid (δ ~6.5–7.0 ppm for vinyl protons).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What solvent systems are recommended for enhancing the solubility of this hydrochloride salt?

- Answer : The hydrochloride form improves aqueous solubility. Optimal solvents include:

- Polar aprotic solvents : DMSO or DMF for reaction conditions.

- Aqueous buffers : pH 4–6 for biological assays.

- Methanol/water mixtures : For crystallization (solubility decreases at lower temperatures) .

Advanced Research Questions

Q. How can researchers identify and mitigate impurities formed during synthesis?

- Answer : Common impurities include unreacted morpholine or halogenated intermediates. Strategies:

- Analytical profiling : Use LC-MS to detect byproducts (e.g., m/z corresponding to morpholine adducts or dehydration products).

- Process adjustments : Reduce reaction time to minimize over-alkylation; introduce scavenger resins to trap excess reagents .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) removes non-polar impurities .

Q. What role does the morpholine moiety play in modulating the compound’s reactivity in multi-step syntheses?

- Answer : The morpholine ring:

- Enhances solubility : Via hydrogen bonding with polar solvents.

- Acts as a directing group : Facilitates regioselective functionalization of the butenoic acid backbone in cross-coupling reactions.

- Stabilizes intermediates : Through chelation with metal catalysts (e.g., Pd in Heck reactions) .

Q. How can computational methods predict the compound’s electronic properties or biological interactions?

- Answer : Advanced approaches include:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior or nucleophilic sites.

- Molecular docking : Simulate binding affinity with target proteins (e.g., enzymes with acidic active sites).

- MD simulations : Assess stability in aqueous environments using force fields like AMBER or CHARMM .

Q. What strategies resolve enantiomeric mixtures if stereoisomerism is observed?

- Answer : If chirality arises (e.g., at the β-carbon of the butenoic acid):

- Chiral chromatography : Use cellulose-based columns (Chiralpak®) with hexane/isopropanol mobile phases.

- Kinetic resolution : Employ enantioselective enzymes (lipases) or asymmetric catalysis (chiral ligands).

- Crystallization : Diastereomeric salt formation with chiral bases (e.g., cinchonidine) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.